2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid
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Overview
Description
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid is an organic compound that features both nitro and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: Formation of 2-[Amino(phenyl)methyl]-4-oxo-4-phenylbutanoic acid.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar nitro group but lacks the ketone and butanoic acid functionalities.
4-Nitroacetophenone: Contains a nitro group and a ketone group but lacks the butanoic acid moiety.
2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group but lacks the ketone functionality.
Uniqueness
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid is unique due to the combination of nitro, ketone, and butanoic acid functionalities within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
6289-90-3 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(12-7-3-1-4-8-12)11-14(17(20)21)16(18(22)23)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,20,21) |
InChI Key |
OXISQRBRNJKOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CC(=O)C2=CC=CC=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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